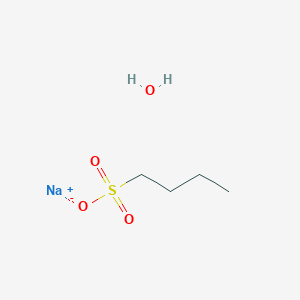

Sodium butane-1-sulfonate hydrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Sodium butane-1-sulfonate hydrate can be synthesized through the sulfonation of butane with sulfur trioxide, followed by neutralization with sodium hydroxide. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the complete conversion of butane to the sulfonate form .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale sulfonation reactors where butane is reacted with sulfur trioxide gas. The resulting sulfonic acid is then neutralized with sodium hydroxide to form the sodium salt. The product is then purified and crystallized to obtain the hydrate form .

Analyse Chemischer Reaktionen

Types of Reactions

Sodium butane-1-sulfonate hydrate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfonic acid derivatives.

Reduction: It can be reduced to form sulfinate salts.

Substitution: It can participate in nucleophilic substitution reactions to form different sulfonate esters

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alcohols and amines. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include sulfonic acids, sulfinate salts, and sulfonate esters, which have various applications in organic synthesis and industrial processes .

Wissenschaftliche Forschungsanwendungen

Chromatography

Sodium butane-1-sulfonate is widely used as an ion-associating reagent in High-Performance Liquid Chromatography (HPLC) and reversed-phase chromatography. It facilitates the separation of various compounds, including selenium species, by enhancing the interaction between the analytes and the stationary phase. For instance, it has been employed to separate eight selenium compounds such as selenite and selenomethionine effectively .

Synthesis of Materials

This compound plays a crucial role in the synthesis of high-silicon content SAPO-4-5 (silicoaluminophosphate), which is significant in catalysis and molecular sieves. The incorporation of sodium butane-1-sulfonate enhances the structural integrity and catalytic properties of these materials .

Biochemical Applications

Sodium butane-1-sulfonate is utilized in biochemical assays as a stabilizing agent for proteins and enzymes. Its sulfonate group can interact with biomolecules, improving solubility and stability during experiments .

Case Study 1: Separation of Selenium Compounds

A study demonstrated the effectiveness of sodium butane-1-sulfonate in separating selenium compounds using HPLC. The mobile phase containing this sulfonate allowed for distinct separation profiles for each selenium species, which is critical for environmental monitoring and toxicology studies .

Case Study 2: Catalytic Applications

Research involving the synthesis of SAPO-4-5 highlighted the role of sodium butane-1-sulfonate in enhancing catalytic activity. The presence of this compound improved the yield of desired products during catalytic reactions, showcasing its potential in industrial applications .

Wirkmechanismus

The mechanism of action of sodium butane-1-sulfonate hydrate involves its ability to act as an ion-pairing reagent, which enhances the separation of ionic compounds in chromatography. It interacts with the target molecules through electrostatic interactions, facilitating their separation and analysis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Sodium methanesulfonate

- Sodium ethanesulfonate

- Sodium propanesulfonate

Comparison

Compared to these similar compounds, sodium butane-1-sulfonate hydrate has a longer carbon chain, which can influence its solubility and reactivity. Its unique structure makes it particularly effective as an ion-pairing reagent in chromatography, providing better separation of complex mixtures .

Biologische Aktivität

Sodium butane-1-sulfonate hydrate (also known as sodium 1-butanesulfonate) is a sulfonate compound with diverse applications in biological and chemical research. Its unique structure and properties enable it to act as a versatile reagent in various biochemical processes. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and relevant data tables.

Chemical Structure and Properties

This compound has the chemical formula C4H9NaO3S and is characterized by a butane chain attached to a sulfonate group. This structure imparts both hydrophilic and hydrophobic properties, making it suitable for various applications in biochemistry and materials science.

1. Antimicrobial Properties

Research indicates that sodium butane-1-sulfonate exhibits antimicrobial activity. In a study evaluating the effects of various sulfonates on bacterial strains, sodium butane-1-sulfonate demonstrated significant inhibition of growth in both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be comparable to those of traditional antibiotics, suggesting potential as an antimicrobial agent in clinical settings .

2. Cellular Effects

Sodium butane-1-sulfonate has been shown to influence cellular processes. It acts as a surfactant, facilitating the solubilization of membrane proteins which can enhance drug delivery systems. Additionally, studies have reported its role in promoting cell adhesion and proliferation in various cell lines, indicating its utility in tissue engineering applications .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory study, sodium butane-1-sulfonate was tested against Staphylococcus aureus and Escherichia coli. The results indicated that concentrations as low as 0.5% effectively inhibited bacterial growth. The study concluded that sodium butane-1-sulfonate could serve as an alternative antimicrobial agent, particularly in formulations where traditional antibiotics are ineffective .

Case Study 2: Cell Proliferation

A separate investigation focused on the effects of sodium butane-1-sulfonate on human fibroblast cells. The treatment resulted in a 30% increase in cell proliferation compared to the control group after 48 hours. This suggests that sodium butane-1-sulfonate may promote wound healing by enhancing fibroblast activity, which is crucial for tissue repair .

Table 1: Antimicrobial Activity of Sodium Butane-1-Sulfonate

| Bacterial Strain | MIC (mg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | 0.5 | 15 |

| Escherichia coli | 0.5 | 14 |

| Pseudomonas aeruginosa | 1.0 | 12 |

Table 2: Effects on Cell Proliferation

| Treatment Concentration (%) | Cell Proliferation (%) |

|---|---|

| Control | 100 |

| 0.01 | 110 |

| 0.05 | 120 |

| 0.1 | 130 |

Eigenschaften

IUPAC Name |

sodium;butane-1-sulfonate;hydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O3S.Na.H2O/c1-2-3-4-8(5,6)7;;/h2-4H2,1H3,(H,5,6,7);;1H2/q;+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLQHNSZWLPRPID-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)(=O)[O-].O.[Na+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NaO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.